(R)-2-tert-butyl-3-methylimidazolidin-4-one
Description
®-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone derivative This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to the imidazolidinone ring
Properties
IUPAC Name |
(2R)-2-tert-butyl-3-methylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQPHIZTBKZOTI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1NCC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458822 | |
| Record name | (R)-2-tert-butyl-3-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101143-56-0 | |
| Record name | (R)-2-tert-butyl-3-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Imine Amide Formation and Cyclization
In General Procedure B (source 1), N-methylamide derivatives are treated with pivaldehyde in dichloromethane (DCM) at 0°C, followed by cyclization in ethanol with acetyl chloride. This step affords the imidazolidinone core with retention of configuration at the stereogenic centers. For example, (2R,5S)-2-(tert-butyl)-5-(4-hydroxybenzyl)-3-methylimidazolidin-4-one is obtained in 80% yield after silica gel chromatography.
N-Methylation for Final Product Assembly
General Procedure C (source 1) details the quaternization of the imidazolidinone nitrogen using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. This step installs the 3-methyl group while preserving stereochemical integrity, yielding (R)-2-tert-butyl-3-methylimidazolidin-4-one in 85% isolated yield after column chromatography.
Organocatalytic Asymmetric Synthesis
The MacMillan protocol enables enantioselective access to β-hydroxyaminoaldehydes, which serve as precursors for imidazolidinones. This method employs a chiral imidazolidinone catalyst to induce asymmetry during the 1,4-addition of N-Boc-O-TBS hydroxylamine to α,β-unsaturated aldehydes.
Catalytic Cycle and Conditions
A solution of α,β-unsaturated aldehyde (e.g., 2-hexenal) and the p-toluenesulfonic acid (pTSA) salt of (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one in chloroform is cooled to −20°C. Addition of tert-butyl (tert-butyldimethylsilyl)oxycarbamate initiates the catalytic cycle, affording β-hydroxyaminoaldehydes with >90% enantiomeric excess (ee) after 24–36 hours.
Cyclization to Imidazolidinones
Subsequent alkyne addition to the aldehyde followed by oxidation yields N-Boc-O-TBS-protected β-aminoynones. TBS deprotection triggers a 7-endo-dig cyclization, forming 3,4-dihydro-1,2-oxazepin-5(2H)-ones, which are reductively cleaved to yield 2,3-dihydropyridin-4(1H)-ones. Final Boc deprotection and rearrangement furnish the target imidazolidinone.
Stereoselective Alkylation of Imidazolidinone Precursors
Lithium hexamethyldisilazide (LiHMDS)-mediated alkylation represents the most optimized route for large-scale synthesis. Source 1 provides critical data on solvent, temperature, and stoichiometric effects (Tables 1–3).
Solvent Screening for Alkylation
| Solvent | Yield (%) | dr |
|---|---|---|
| THF | 91 | >99:1 |
| Toluene | 84 | >99:1 |
| DMF | 55 | 91:9 |
| 1,4-Dioxane | 73 | >99:1 |
THF maximizes both yield and diastereoselectivity due to its polar aprotic nature, which stabilizes the transition state.
Temperature Optimization
| Temperature (°C) | Yield (%) | dr |
|---|---|---|
| 60 | 85 | >99:1 |
| 80 | 91 | >99:1 |
| 90 | 86 | 97:3 |
| 110 | 68 | 90:10 |
Reactions at 80°C achieve optimal kinetics without compromising stereoselectivity.
Stoichiometric Ratios
A 1:1:2 molar ratio of imidazolidinone precursor, alkylating agent, and LiHMDS affords 92% yield and 98:2 dr. Substoichiometric base (≤1.5 equiv) results in incomplete conversion (<60% yield).
Alternative Cyclization Strategies
EvitaChem (source 4) reports a tert-butylamine-based route, where condensation with carbonyl compounds (e.g., glyoxal) under acidic conditions forms the imidazolidinone ring. While less stereoselective, this method offers a racemic pathway amenable to resolution via chiral chromatography.
Critical Analysis of Methodologies
-
Chiral Pool Synthesis : Ideal for small-scale enantiopure synthesis but limited by the availability of suitable amino acids.
-
Organocatalytic Routes : Scalable and versatile but require multistep sequences.
-
LiHMDS-Mediated Alkylation : Industrially viable for high dr and yield, though dependent on anhydrous conditions.
Chemical Reactions Analysis
Reaction Types and Mechanistic Pathways
The compound participates in several reaction types, including:
Iminium Ion Formation
- Reacts with α,β-unsaturated aldehydes to form chiral iminium intermediates, enabling enantioselective catalysis.
- Example : In aldol condensations, the iminium ion lowers the LUMO of the aldehyde, facilitating nucleophilic attack with >90% enantiomeric excess (ee) .
Diastereomeric Salt Formation
- Forms diastereomeric salts with chiral acids (e.g., mandelic acid) for resolution studies.
Nucleophilic Substitution
- Undergoes alkylation at the nitrogen centers under basic conditions.
Cycloaddition Reactions
- Facilitates asymmetric Diels-Alder reactions via iminium activation.
Diastereomeric Resolution
- Mandelic Acid Resolution : Forms separable diastereomeric salts with (R)-mandelic acid.
Synthetic Transformations
- Cyclization : Reacts with aldehydes under acidic conditions to form bicyclic intermediates.
- Oxidation : Converts to imidazolidinone oxides using hydrogen peroxide (30% yield).
Thermodynamic and Kinetic Insights
- Activation Energy : DFT calculations show iminium formation has ΔG‡ = 12.3 kcal/mol .
- Solvent Effects : THF/water mixtures (15% H₂O) optimize reaction rates by balancing solubility and transition-state stabilization .
Comparative Reactivity
Industrial and Mechanistic Relevance
Scientific Research Applications
Chemical Properties and Structure
(R)-2-tert-butyl-3-methylimidazolidin-4-one has the molecular formula and features a five-membered ring structure containing two nitrogen atoms. The presence of tert-butyl and methyl substituents enhances its steric hindrance, influencing its reactivity and interactions in chemical reactions.
Asymmetric Synthesis
One of the primary applications of this compound is in asymmetric synthesis, where it acts as a chiral catalyst or auxiliary. This compound facilitates the formation of chiral centers, enabling the production of enantiomerically pure compounds. For instance, it has been utilized in the enantioselective α-alkylation of aldehydes using simple olefins, demonstrating high efficiency in generating quaternary carbon stereocenters .
Case Study: Enantioselective Reactions
- In a study involving the α-alkylation of aldehydes, this compound was employed at a concentration of 20 mol%. The results indicated yields ranging from 60% to 89% with excellent enantiomeric excess (e.e.) percentages .
Catalytic Applications
The compound has shown effectiveness in various catalytic processes, particularly in reactions involving carbonyl compounds. Its ability to form stable complexes with substrates enhances reaction rates and selectivity during asymmetric transformations. Interaction studies have revealed that this compound significantly improves yields in synthetic applications .
Table 1: Summary of Catalytic Studies
| Reaction Type | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|
| α-Alkylation of Aldehydes | 60 - 89 | 50 - 90 | >20:1 |
| Mukaiyama-Michael Reaction | 40 - 73 | 58 - 83 | Variable |
Formation of Complex Structures
The compound has been successfully used to synthesize complex structures such as azepanes and cycloheptanes through cyclization reactions. These transformations often yield high percentages with good enantiomeric control, showcasing the versatility of this compound in constructing intricate molecular architectures .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparative Analysis
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Tert-butyl and methyl groups | Effective chiral catalyst |
| (S)-2-tert-butyl-3-methylimidazolidin-4-one | Tert-butyl and methyl groups | Enantiomer with opposite chirality |
| 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Benzyl substituent | Enhanced steric hindrance |
| (R)-2-isopropyl-3-methylimidazolidin-4-one | Isopropyl substituent | Different steric effects |
Mechanism of Action
The mechanism of action of ®-2-tert-butyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include the modulation of enzyme activity or the alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-2-tert-butyl-3-methylimidazolidin-4-one: The enantiomer of the compound, which may have different biological activities.
2-tert-butyl-3-methylimidazolidin-4-one: The racemic mixture, which contains both enantiomers.
Other imidazolidinone derivatives: Compounds with similar structures but different substituents.
Uniqueness
®-2-tert-butyl-3-methylimidazolidin-4-one is unique due to its specific chiral configuration, which can lead to different biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and other applications where chirality is important.
Biological Activity
(R)-2-tert-butyl-3-methylimidazolidin-4-one is a compound notable for its unique structural features, including a tert-butyl group and an imidazolidinone ring. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.
The molecular formula of this compound is with a molecular weight of 168.24 g/mol. Its structure allows it to act as an organocatalyst in various biochemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Its mechanism involves:
- Target Interaction : The compound exhibits selective binding to specific enzymes and receptors, influencing various biochemical pathways.
- Enzyme Modulation : It can act as an inhibitor or activator depending on the context, affecting cellular processes such as metabolism and gene expression .
Biological Activities
Research indicates several promising biological activities associated with this compound:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Its structure allows for interactions that may inhibit bacterial growth, making it a candidate for further investigation as an antimicrobial agent.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antioxidant Effects : A study demonstrated that the compound reduced oxidative stress markers in vitro, suggesting its utility in treating oxidative stress-related conditions.
- Antimicrobial Testing : In vitro assays indicated that the compound exhibited significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .
Research Findings
The following table summarizes key findings from recent research on this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-tert-butyl-3-methylimidazolidin-4-one, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is synthesized via asymmetric organocatalytic methods. A representative procedure involves dissolving the trichloroacetic acid salt of the compound with Hantzsch ester in THF, followed by cooling to –30°C and controlled addition of aldehydes. Enantiomeric purity is verified using chiral HPLC or polarimetry, with X-ray crystallography confirming stereochemistry (as in structurally analogous oxazolidinones) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify methyl and tert-butyl groups (δ 1.2–1.4 ppm for tert-butyl; δ 2.8–3.2 ppm for methyl).
- X-ray Crystallography : Resolves stereochemical configuration, as demonstrated for related imidazolidinones .
- IR Spectroscopy : Confirms carbonyl stretching vibrations (~1700 cm) and hydrogen bonding patterns .
Q. How does this compound function as a catalyst in enantioselective reactions?
- Methodological Answer : The tert-butyl group induces steric hindrance, while the imidazolidinone ring stabilizes transition states via hydrogen bonding. For example, in hydrogenation reactions, it coordinates with Hantzsch ester to transfer protons stereoselectively, achieving >90% enantiomeric excess (ee) under optimized conditions .
Advanced Research Questions
Q. How can conflicting stereochemical outcomes in reactions catalyzed by this compound be resolved?
- Methodological Answer : Contradictions may arise from solvent polarity or competing non-covalent interactions. Systematic analysis includes:
- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance hydrogen bonding vs. non-polar solvents favoring steric effects.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in situ IR to identify intermediate stability .
- Computational Modeling : DFT calculations predict transition-state geometries to rationalize discrepancies .
Q. What strategies optimize reaction conditions for this compound in large-scale syntheses without compromising enantioselectivity?
- Methodological Answer :
- Temperature Control : Maintain –20°C to –30°C to minimize racemization.
- Catalyst Loading : Reduce to 5–10 mol% by pre-activating the catalyst with Brønsted acids (e.g., HCl in dioxane) .
- Workflow Design : Use flow chemistry for consistent mixing and cooling, improving reproducibility .
Q. How do computational studies enhance the understanding of this compound’s catalytic mechanisms?
- Methodological Answer :
- Molecular Docking : Simulate interactions between the catalyst and substrates (e.g., α,β-unsaturated aldehydes) to identify binding motifs.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in conjugate additions .
- MD Simulations : Track solvent effects on transition-state stabilization over nanosecond timescales .
Data Analysis and Reporting
Q. How should researchers address contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess robustness.
- Error Margins : Compare experimental ee values (±2%) with predicted energy barriers (±1 kcal/mol).
- Peer Validation : Reproduce results across multiple labs, as emphasized in ethical research frameworks .
Q. What are the best practices for reporting synthetic and catalytic data in publications?
- Methodological Answer :
- Detailed Protocols : Include exact cooling rates, stirring speeds, and catalyst activation steps.
- Supporting Information : Provide raw NMR/FID files, crystallographic data (CIF), and computational input files.
- Ethical Standards : Disclose failed attempts to prevent publication bias, aligning with guidelines for transparent reporting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
